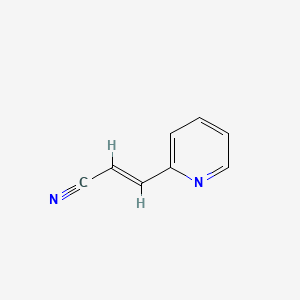

3-(Pyridin-2-yl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “3-(Pyridin-2-yl)prop-2-enenitrile” involves various methods. One such method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of different alcoholic solvents, such as ethanol (EtOH), 1-propanol (Pr科学的研究の応用

Nonlinear Optical Properties

3-(Pyridin-2-yl)prop-2-enenitrile: has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant electro-optic properties, making it a candidate for optoelectronic device fabrication . The molecule’s ability to facilitate charge transfer due to its delocalized π-electrons attached to donor and acceptor groups enhances its first-order polarizability, which is crucial for nonlinear optical applications like optical switching, memory devices, and signal processing .

Anti-Fibrosis Activity

Derivatives of 3-(Pyridin-2-yl)prop-2-enenitrile have shown promising results in the treatment of fibrosis. Novel 2-(Pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities, with some compounds exhibiting better activities than existing drugs . These compounds could potentially be developed into novel anti-fibrotic drugs, indicating a significant application in medicinal chemistry.

Glycolysis Inhibition

The compound has been identified as an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in reducing glycolytic flux and suppressing glucose uptake. This property makes it selectively cytostatic to transformed cells and could suppress the growth of established tumors in mice, suggesting its application in cancer research .

Synthesis of N-(Pyridin-2-yl)amides

3-(Pyridin-2-yl)prop-2-enenitrile is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These compounds have various applications in chemical biology and pharmaceutical sciences .

Herbicidal Activity

Substituted 3-(Pyridin-2-yl)phenylamino derivatives have been designed and synthesized, showing herbicidal activity. This indicates the potential use of 3-(Pyridin-2-yl)prop-2-enenitrile derivatives in developing new herbicides .

作用機序

Target of Action

The primary target of 3-(Pyridin-2-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

3-(Pyridin-2-yl)prop-2-enenitrile acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .

Biochemical Pathways

The compound affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption leads to a decrease in the rate of glycolysis, reducing the production of ATP and other metabolic intermediates .

Result of Action

The inhibition of PFKFB3 by 3-(Pyridin-2-yl)prop-2-enenitrile leads to a decrease in glycolytic flux and glucose uptake . This can result in a state of energy deprivation in cells that rely heavily on glycolysis, such as cancer cells . As a result, these cells may undergo growth arrest or apoptosis, leading to a reduction in tumor growth .

特性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yl)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2939078.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)